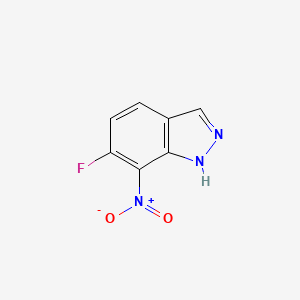

6-Fluoro-7-nitro-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

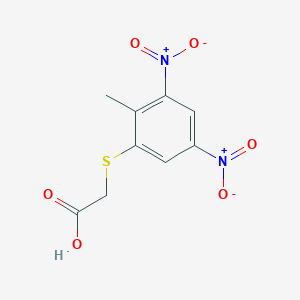

6-Fluoro-7-nitro-1H-indazole is a chemical compound with the molecular formula C7H4FN3O2 . It has a molecular weight of 181.13 . The IUPAC name for this compound is this compound .

Synthesis Analysis

Recent advances in the synthesis of indazole derivatives have been reported . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent . The synthesis of 1H-indazoles from aminohydrazones with an intramolecular ligand-free palladium-catalyzed C-H amination reaction has also been reported .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques . The InChI code for this compound is 1S/C7H4FN3O2/c8-5-2-1-4-3-9-10-6(4)7(5)11(12)13/h1-3H,(H,9,10) .

Chemical Reactions Analysis

The reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid has been experimentally studied . The mechanism of the formation of N1-CH2OH derivatives was determined .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 181.12 g/mol . The compound has a topological polar surface area of 74.5 Ų and a complexity of 220 .

Scientific Research Applications

Antitumor Activity

Compounds structurally related to 6-Fluoro-7-nitro-1H-indazole have shown significant antitumor activities. For instance, derivatives of 6-amino-2-phenylbenzothiazole, which share a similar nitro-aryl moiety, have been synthesized and evaluated for their cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma cell lines, indicating potential antitumor applications for this compound derivatives (Racané et al., 2006).

Imaging and Sensing Applications

The development of fluorescent probes for biological applications is another area where this compound could find relevance. A study on donor-acceptor-type biheteroaryl fluorophores via palladium-catalyzed oxidative C-H/C-H cross-coupling, which could be analogous to modifications of this compound, has led to the discovery of photostable NIR probes for mitochondria imaging. These compounds exhibit superior photostability and very low cytotoxicity, highlighting their utility in live cell imaging (Cheng et al., 2016).

Synthesis of Energetic Materials

Furthermore, the functionalization of azole derivatives to create a new family of insensitive energetic materials indicates the potential use of this compound in the development of less sensitive explosives. The study demonstrates that certain fluorinated and nitro-substituted azoles exhibit desirable properties for applications as insensitive energetic materials, suggesting similar possibilities for this compound derivatives (Weixia et al., 2018).

Mechanism of Action

Target of Action

Indazole-containing compounds have been known to target nitric oxide synthase (nos), specifically inducible nos (inos) and endothelial nos (enos) . These enzymes play a crucial role in producing nitric oxide, a molecule involved in various physiological and pathological processes.

Mode of Action

It is likely that the compound interacts with its targets (such as nos) and modulates their activity . This interaction could lead to changes in the production of nitric oxide, thereby affecting the physiological processes it is involved in.

Biochemical Pathways

Given its potential interaction with nos, it may influence the nitric oxide pathway and its downstream effects .

Result of Action

By potentially modulating the activity of nos, it could affect the levels of nitric oxide in the body, which could in turn influence various physiological processes .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-fluoro-7-nitro-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-5-2-1-4-3-9-10-6(4)7(5)11(12)13/h1-3H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULSSLFCOUQDNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide](/img/structure/B2866816.png)

![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2866820.png)

![4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2866821.png)

![3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2866823.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2866824.png)